Morpholine Moiety: A Potential Driver for Solubility and Metabolic Stability in CNS Scaffolds
While specific data for 4-[(2,6-Dichloropyridine-3-yl)methyl]morpholine is unavailable, the morpholine group is a well-established structural feature known to enhance aqueous solubility and metabolic stability of CNS-active compounds [1]. This is a key differentiator from simple pyridine analogs lacking the morpholine ring. The quantitative impact of this feature must be empirically determined in the user's specific assay context.
| Evidence Dimension | Kinetic Solubility in PBS pH 7.4 |
|---|---|
| Target Compound Data | Data not available in public domain |
| Comparator Or Baseline | Closely related pyridylmorpholine analogs have shown solubility values ranging from <1 µg/mL to >100 µg/mL depending on substitution patterns [2] |
| Quantified Difference | N/A - No direct comparator data |
| Conditions | In vitro ADME assay; requires experimental validation |
Why This Matters
The presence of the morpholine ring theoretically enhances solubility, a critical factor for CNS bioavailability and assay reproducibility, but empirical verification is required for procurement justification.
- [1] Kuujia.com. Cas no 852333-59-6 (4-(4,6-Dichloropyridin-2-yl)morpholine). Compound Summary. View Source
- [2] National Center for Biotechnology Information. Table 4. Modifications Exploring the RHS—Pyridylmorpholine Derivatives. PMC11998015, 2025. View Source
